Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic molecule featuring multiple functional groups. These include nitro, amide, ether, and ester functionalities, which collectively contribute to its rich chemical reactivity and broad range of applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis. Key steps include:
Nitration of 4,5-dimethoxybenzoic acid
Formation of 4,5-dimethoxy-2-nitrobenzamide
Synthesis of the 1,3,4-thiadiazole ring
Condensation reactions to form the thiadiazole-thio derivative
Final esterification to form the benzoate ester
Industrial Production Methods: : Scaling up these synthesis routes for industrial production usually requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding oxides or higher oxidation state products.
Reduction: : Reduction reactions can target the nitro group to convert it into an amine.
Substitution: : The compound can undergo nucleophilic substitutions due to the presence of reactive electrophilic centers.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Strong nucleophiles like sodium hydroxide or sodium ethoxide.
Major Products: : Reduction often yields amine derivatives, while oxidation can lead to various oxide forms of the molecule.
Scientific Research Applications
Chemistry
Serves as a building block for designing complex organic molecules due to its multifunctional nature. Biology :
Used in studies related to enzymatic interactions and as a probe for studying metabolic pathways. Medicine :
Investigated for potential pharmacological properties, including as a precursor for drug development. Industry :
Applied in the manufacture of specialty chemicals, including advanced materials and dyes.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with biological macromolecules through hydrogen bonding, electrostatic interactions, and van der Waals forces.
It is known to inhibit certain enzymatic activities by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Comparison
Similar compounds such as Ethyl 4-(2-(thioacetamido)benzoate) and Ethyl 4-(2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate share structural features but differ in their functional groups, leading to distinct chemical reactivities and applications.
Uniqueness
The combination of the 4,5-dimethoxy-2-nitrobenzamido group with the thiadiazole-thio linker and the benzoate ester renders it uniquely reactive and functionally versatile.
This detailed exploration of Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate highlights its synthesis, chemical behavior, scientific relevance, and distinctiveness among related compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O8S2/c1-4-35-20(30)12-5-7-13(8-6-12)23-18(28)11-36-22-26-25-21(37-22)24-19(29)14-9-16(33-2)17(34-3)10-15(14)27(31)32/h5-10H,4,11H2,1-3H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTANZMCUJKWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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